1H-pyrazole-3,4-dicarboxylic acid
CAS No.: 31962-35-3
Cat. No.: VC21269944
Molecular Formula: C5H4N2O4
Molecular Weight: 156.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31962-35-3 |
---|---|
Molecular Formula | C5H4N2O4 |
Molecular Weight | 156.1 g/mol |
IUPAC Name | 1H-pyrazole-4,5-dicarboxylic acid |
Standard InChI | InChI=1S/C5H4N2O4/c8-4(9)2-1-6-7-3(2)5(10)11/h1H,(H,6,7)(H,8,9)(H,10,11) |
Standard InChI Key | IKTPUTARUKSCDG-UHFFFAOYSA-N |
SMILES | C1=NNC(=C1C(=O)O)C(=O)O |
Canonical SMILES | C1=NNC(=C1C(=O)O)C(=O)O |
Introduction
Chemical Structure and Properties
1H-pyrazole-3,4-dicarboxylic acid consists of a five-membered heterocyclic pyrazole ring containing two adjacent nitrogen atoms, with carboxylic acid groups (-COOH) attached at positions 3 and 4. Based on structural analysis of related compounds, this molecule has the molecular formula C5H4N2O4.
The presence of two carboxylic acid groups and two nitrogen atoms in the pyrazole ring suggests significant hydrogen bonding capabilities. From studies on its derivatives, particularly 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, we can infer that the parent compound likely exhibits intramolecular O—H⋯O hydrogen bonding between the carboxylic acid groups . These structural features contribute to the compound's potential to form complex three-dimensional networks in solid state.
Property | Description |
---|---|
Molecular Formula | C5H4N2O4 |
Molecular Weight | 156.1 g/mol (calculated) |
Functional Groups | Two carboxylic acids, pyrazole ring |
Hydrogen Bond Donors | Two (carboxylic acid OH groups) |
Hydrogen Bond Acceptors | Six (two carboxylic C=O, two carboxylic OH, two pyrazole N) |
Expected Solubility | Likely soluble in polar solvents; limited solubility in non-polar solvents |
Hydrogen Bonding and Crystal Structure
One of the most significant features of 1H-pyrazole-3,4-dicarboxylic acid and its derivatives is their hydrogen bonding capabilities, which influence their crystal structures and potential applications.
Hydrogen Bonding Patterns
From the closely related 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, we learn that these compounds exhibit complex hydrogen bonding networks. This derivative shows an intramolecular O—H⋯O hydrogen bond, and the molecules are linked into a three-dimensional framework structure by a combination of O—H⋯O, O—H⋯N, C—H⋯O, and C—H⋯π(arene) hydrogen bonds .
The parent compound, with its two carboxylic acid groups and two nitrogen atoms in the pyrazole ring, would likely form even more extensive hydrogen bonding networks, potentially creating complex supramolecular structures. These hydrogen bonding capabilities make 1H-pyrazole-3,4-dicarboxylic acid an interesting subject for crystal engineering studies.
Structural Comparisons with Ester Derivatives
The ester derivatives of 1H-pyrazole-3,4-dicarboxylic acid show different hydrogen bonding patterns compared to the acid forms. For example, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate and dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate form cyclic centrosymmetric dimers through C—H⋯O hydrogen bonds . This demonstrates how modification of the carboxylic acid groups can dramatically alter the three-dimensional arrangement of these molecules in the solid state.
Derivatives and Related Compounds
The available literature primarily focuses on derivatives of 1H-pyrazole-3,4-dicarboxylic acid rather than the parent compound itself. These derivatives provide valuable insights into the structural versatility and potential applications of this molecular scaffold.
Common Derivatives
The following table summarizes key derivatives of 1H-pyrazole-3,4-dicarboxylic acid documented in the literature:
Structural Diversity
These derivatives demonstrate the structural versatility of the 1H-pyrazole-3,4-dicarboxylic acid scaffold. Modifications can be made at multiple positions:
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N1 position: Various aryl groups can be introduced
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C5 position: Additional substituents like phenyl groups
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Carboxylic acid groups at positions 3 and 4: Can be converted to esters, hydrazides, or other derivatives
This structural diversity allows for fine-tuning of physical properties, hydrogen bonding capabilities, and potential biological activities.
Research Methodologies
The study of 1H-pyrazole-3,4-dicarboxylic acid and its derivatives involves various analytical and synthetic techniques. Based on the available literature, the following methodologies are commonly employed:
Synthetic Methods
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